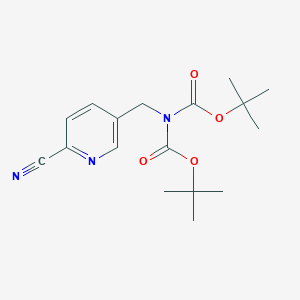
DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyanopyridine moiety and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate typically involves the following steps:
Formation of the Cyanopyridine Moiety: The starting material, 3-bromopyridine, undergoes a nucleophilic substitution reaction with a cyanide source such as sodium cyanide or potassium cyanide to form 6-cyanopyridine.
Introduction of the Tert-butyl Group: The 6-cyanopyridine is then subjected to a tert-butylation reaction using tert-butyl chloride and a strong base like sodium hydride or potassium tert-butoxide.
Formation of the Methyliminodicarbonate Group: The final step involves the reaction of the tert-butylated cyanopyridine with methyl isocyanate in the presence of a catalyst such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced products with functional groups such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Cyanopyridine: A simpler analog without the tert-butyl and methyliminodicarbonate groups.
Tert-butyl (6-cyanopyridin-3-YL)carbamate: A related compound with a carbamate group instead of the methyliminodicarbonate group.
Methyl (6-cyanopyridin-3-YL)carbamate: Another analog with a methyl carbamate group.
Uniqueness
DI-Tert-butyl (6-cyanopyridin-3-YL)methyliminodicarbonate is unique due to the presence of both the tert-butyl and methyliminodicarbonate groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
tert-butyl N-[(6-cyanopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)23-14(21)20(15(22)24-17(4,5)6)11-12-7-8-13(9-18)19-10-12/h7-8,10H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHOQOXXXFPKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CN=C(C=C1)C#N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine](/img/structure/B8218581.png)
![6-Bromopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B8218582.png)
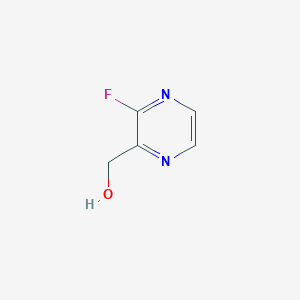
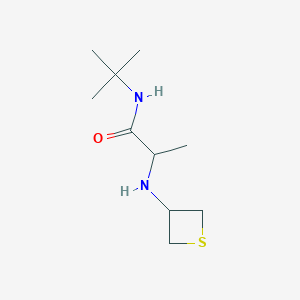
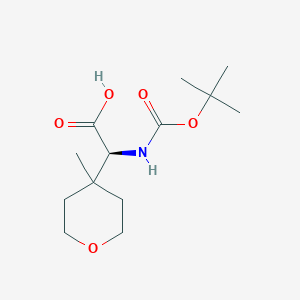
![6,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218592.png)
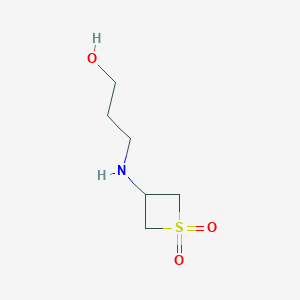

![3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8218612.png)
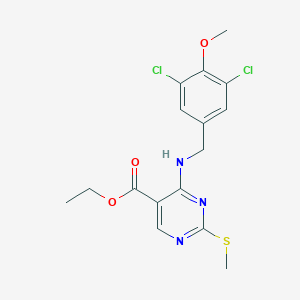
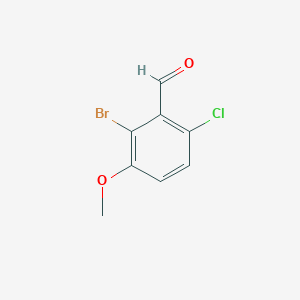
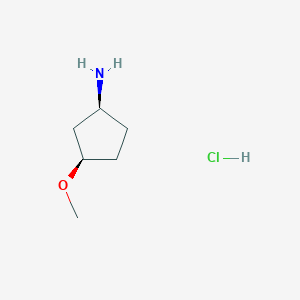
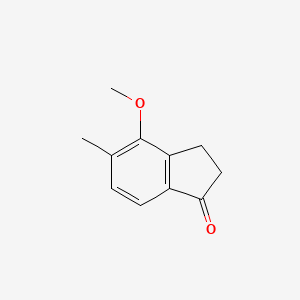
![6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol](/img/structure/B8218665.png)
